molecular formula C6H5BrN2O4 B6249173 methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate CAS No. 2613384-48-6

methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate

Cat. No.: B6249173
CAS No.: 2613384-48-6
M. Wt: 249
InChI Key:
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Description

Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is a heterocyclic organic compound with significant potential in various scientific fields. This compound features a pyridazine ring substituted with bromine, hydroxyl groups, and a carboxylate ester, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate typically involves the following steps:

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or basic conditions.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol, ammonia (NH₃) in ethanol.

Major Products

    Oxidation: Formation of 5-bromo-4,6-dioxopyridazine-3-carboxylate.

    Reduction: Formation of methyl 4,6-dihydroxypyridazine-3-carboxylate.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

This compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for designing inhibitors of specific enzymes involved in metabolic pathways.

Medicine

In medicinal research, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can form hydrogen bonds and halogen bonds with active sites, influencing the compound’s binding affinity and specificity. The carboxylate ester can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-4,6-dihydroxypyridazine-3-carboxylate
  • Methyl 5-fluoro-4,6-dihydroxypyridazine-3-carboxylate
  • Methyl 5-iodo-4,6-dihydroxypyridazine-3-carboxylate

Uniqueness

Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2613384-48-6

Molecular Formula

C6H5BrN2O4

Molecular Weight

249

Purity

95

Origin of Product

United States

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